Nygerone A
Description
Nygerone A is a fungal secondary metabolite first isolated from Aspergillus niger under epigenetic modulation using histone deacetylase (HDAC) inhibitors such as suberoylanilide hydroxamic acid (SAHA) . Its structure is characterized by a rare 1-phenylpyridin-4(1H)-one core (a pyridinone ring substituted with a phenyl group at position 1), distinguishing it from typical polyketides and alkaloids . This compound is part of a cryptic biosynthetic gene cluster (BGC) in A. niger, which is transcriptionally silent under standard laboratory conditions but activated via chromatin remodeling agents like SAHA or 5-azacytidine .
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2S)-4-[(6-benzyl-4-oxo-1-phenylpyridine-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-16(24(30)31)12-22(28)25-23(29)20-15-26(18-10-6-3-7-11-18)19(14-21(20)27)13-17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,30,31)(H,25,28,29)/t16-/m0/s1 |
InChI Key |
NTTJVIQCCNYXRP-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Synonyms |
nygerone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Pestalamide B
- Source : Pestalotiopsis theae (plant pathogenic fungus) .
- Structural Features: Shares the pyridinone core and α-methylsuccinic group with Nygerone A. However, pestalamide B has a molecular formula of C₁₈H₁₈N₂O₅ and includes a para-disubstituted pyridin-4-one moiety, differing in substituent positions .
- Biosynthesis : Unlike this compound, pestalamide B is natively produced without epigenetic induction, suggesting divergent regulatory mechanisms between fungal species .
Cladochrome
- Source : Cladosporium cladosporioides .
- Structural Features: Contains a benzopyranone system, distinct from this compound’s pyridinone core.
- Induction : Like this compound, cladochrome production is induced by SAHA, indicating shared epigenetic activation pathways across fungi despite structural differences .
p-Fluoro Nygerone B
- Source : A. niger (derivative of Nygerone B) .
- Structural Features : Fluorinated analog of Nygerone B, with a para-fluoro substitution on the phenyl group. This modification enhances stability and alters polarity compared to this compound .
- Synthesis : Generated via feeding A. niger with p-fluoro SAHA, demonstrating the tunability of Nygerone-like compounds through precursor-directed biosynthesis .
Comparison with Functionally Similar Compounds
Terrequinone A
Emodin
- Source : Aspergillus nidulans .
- Structural Features: An anthraquinone with a tricyclic aromatic system, structurally unrelated to this compound.
- Regulation : Silenced BGCs activated via epigenetic modifiers, paralleling this compound’s discovery .
Comparative Data Table
Key Research Findings
Structural Uniqueness: this compound’s 1-phenylpyridin-4-one core is rare among fungal metabolites, contrasting with quinones (terrequinone A) and anthraquinones (emodin) .
Epigenetic Dependence : this compound and cladochrome both require HDAC inhibition for production, whereas pestalamide B is constitutively expressed in its native host .
Biosynthetic Flexibility : Fluorinated derivatives of this compound/B demonstrate the feasibility of structural diversification for drug discovery .
Q & A
Basic Research Questions
Q. How can Nygerone A be reliably identified and isolated from fungal extracts?
- Methodology : Use HPLC-DAD-MS for preliminary detection of this compound in Aspergillus niger extracts, focusing on UV-Vis spectra (λ~280 nm) and molecular ion peaks (e.g., m/z 341.1134 [M+H]⁺). Purification requires silica gel chromatography, but note that derivatives like compound 19 (pestalamide B) may decompose during isolation. Immediate NMR analysis (¹H, ¹³C, gHSQC, gHMBC) post-extraction is critical for structural confirmation .
Q. What analytical techniques are essential for resolving structural ambiguities in this compound derivatives?
- Methodology : Combine high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., C₁₈H₁₈N₂O₅) with 2D NMR (gHMBC) to establish long-range correlations. Compare spectral data with known analogs (e.g., pestalamide B) to identify substitutions in the pyridinone or phenyl moieties .
Q. How can researchers design experiments to confirm the biosynthetic origin of this compound?
- Methodology : Leverage comparative genomics to identify conserved polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters in Aspergillus niger. Use gene knockout or heterologous expression in model fungi (e.g., A. nidulans) to validate cluster functionality .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported spectral data for this compound analogs?
- Methodology : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry). Replicate isolation protocols to assess compound stability, as derivatives like compounds 17–18 degrade during chromatography .
Q. How does epigenetic modulation influence this compound production in Aspergillus niger?
- Methodology : Treat fungal cultures with histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or DNA methyltransferase inhibitors. Monitor transcriptional activation of cryptic biosynthetic pathways via RNA-seq and correlate with metabolite profiles using LC-HRMS .
Q. What statistical approaches resolve variability in this compound yield across fungal strains?
- Methodology : Implement factorial design experiments to test strain type, culture medium, and epigenetic conditions. Use ANOVA to identify significant factors, followed by response surface methodology (RSM) to optimize yield .
Q. How can researchers reconcile discrepancies between genomic predictions and observed this compound production?
- Methodology : Perform phylogenomic analysis to identify evolutionary divergence in PKS clusters. Validate cluster boundaries via promoter deletion or CRISPR-Cas9 editing. Use metabolomics (GNPS library matching) to detect pathway intermediates .
Methodological Guidelines for this compound Research
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to minimize human error .
- Handling Instability : For labile derivatives, prioritize in situ analysis (e.g., on-column derivatization) or stabilize compounds via lyophilization .
- Ethical Reporting : Disclose limitations in spectral resolution or low metabolite yields to avoid overinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
